

Technical Guide: Solubility and Stability of 6-Methoxy-1,5-naphthyridin-4-ol

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Compound of Interest

Compound Name: 6-Methoxy-1,5-naphthyridin-4-ol

Cat. No.: B1312718

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1,5-naphthyridin-4-ol is a heterocyclic organic compound belonging to the naphthyridine class of molecules. Naphthyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The physicochemical properties of **6-Methoxy-1,5-naphthyridin-4-ol**, particularly its solubility and stability, are critical parameters that influence its suitability for various research and drug development applications, including formulation, bioavailability, and shelf-life. This technical guide provides an in-depth overview of the core solubility and stability characteristics of this compound, outlines detailed experimental protocols for their assessment, and presents a framework for data interpretation.

Compound Details:

| Property | Value |
|-------------------|---|
| IUPAC Name | 6-methoxy-1H-1,5-naphthyridin-4-one |
| Molecular Formula | C ₉ H ₈ N ₂ O ₂ |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 23443-25-6 |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. Understanding the solubility of **6-Methoxy-1,5-naphthyridin-4-ol** in various aqueous and organic media is essential for developing suitable formulations for in vitro and in vivo studies.

Quantitative Solubility Data

While specific experimental solubility data for **6-Methoxy-1,5-naphthyridin-4-ol** is not extensively available in public literature, the following table provides a template for presenting such data once determined. The values are hypothetical and serve as a placeholder for experimental results.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
|---------------------------|------------------|--------------------|--------------------------|-------------|
| Purified Water | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 25 | Data Not Available | Data Not Available | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Methanol | 25 | Data Not Available | Data Not Available | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[\[1\]](#)[\[2\]](#)

Objective: To determine the saturation solubility of **6-Methoxy-1,5-naphthyridin-4-ol** in various solvents.

Materials:

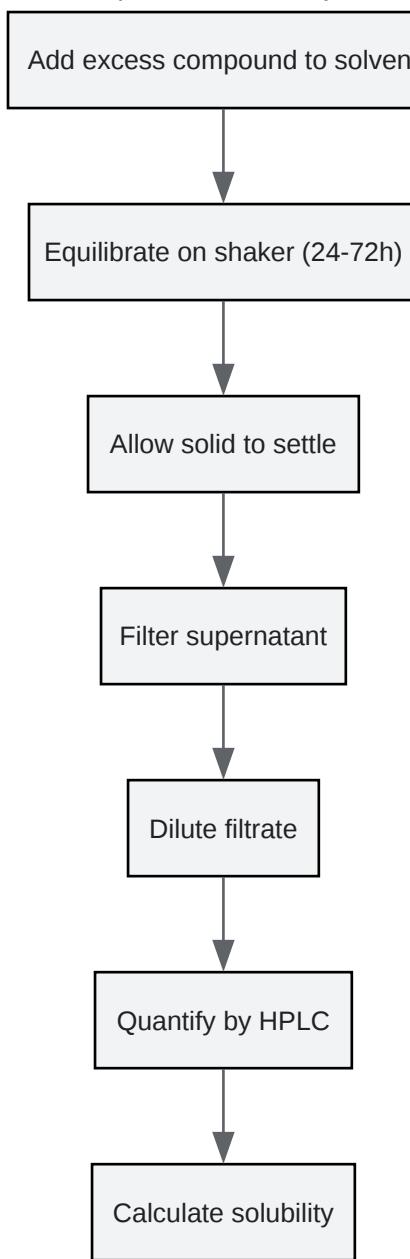
- **6-Methoxy-1,5-naphthyridin-4-ol**
- Selected solvents (e.g., Purified Water, Phosphate Buffer pH 7.4, 0.1 N HCl, DMSO, Ethanol, Methanol)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

- Add an excess amount of **6-Methoxy-1,5-naphthyridin-4-ol** to a series of vials, each containing a known volume of the respective solvent. The excess solid should be visually apparent.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After incubation, allow the vials to stand to let the undissolved solid settle.

- Carefully withdraw an aliquot of the supernatant and filter it using a 0.22 μm syringe filter to remove any remaining solid particles.
- Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **6-Methoxy-1,5-naphthyridin-4-ol** in the diluted filtrate using a validated HPLC method.
- Calculate the solubility in mg/mL or mol/L.

Workflow for Equilibrium Solubility Determination

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Workflow for Equilibrium Solubility Determination

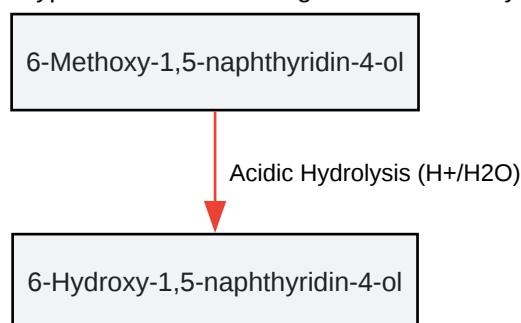
Stability Profile

Evaluating the chemical stability of **6-Methoxy-1,5-naphthyridin-4-ol** is critical for determining appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products.

Potential Degradation Pathways

Based on the chemical structure and information on related compounds like 4-Methoxy-1,5-naphthyridine, a potential degradation pathway for **6-Methoxy-1,5-naphthyridin-4-ol** under acidic conditions is the hydrolysis of the methoxy group. This acid-catalyzed O-demethylation would result in the formation of 6-Hydroxy-1,5-naphthyridin-4-ol. Other potential degradation pathways could involve oxidation of the naphthyridine ring system or photolytic degradation upon exposure to light.

Hypothesized Acidic Degradation Pathway



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Hypothesized Acidic Degradation Pathway

Quantitative Stability Data (Forced Degradation)

The following table is a template for presenting data from a forced degradation study. The percentage of degradation is hypothetical.

| Stress Condition | Time | Temperature (°C) | % Degradation | Major Degradation Products |
|----------------------------------|------|------------------|--------------------|----------------------------|
| 0.1 N HCl | 24h | 60 | Data Not Available | Data Not Available |
| 0.1 N NaOH | 24h | 60 | Data Not Available | Data Not Available |
| 3% H ₂ O ₂ | 24h | 25 | Data Not Available | Data Not Available |
| Thermal (Solid) | 48h | 80 | Data Not Available | Data Not Available |
| Photolytic (Solution) | 24h | 25 | Data Not Available | Data Not Available |

Experimental Protocol: Forced Degradation Study

This protocol describes a typical forced degradation study to assess the intrinsic stability of a compound under various stress conditions.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Objective: To identify potential degradation products and pathways for **6-Methoxy-1,5-naphthyridin-4-ol** and to develop a stability-indicating analytical method.

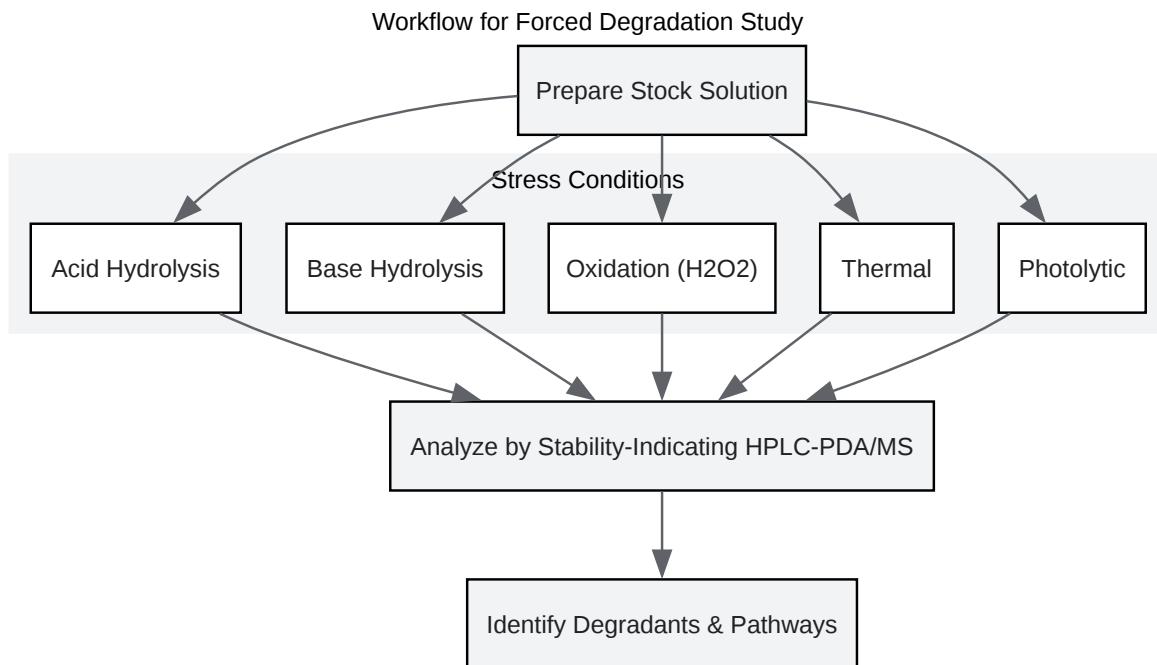
Materials:

- **6-Methoxy-1,5-naphthyridin-4-ol**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Temperature-controlled oven
- Photostability chamber

- HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

- Sample Preparation: Prepare stock solutions of **6-Methoxy-1,5-naphthyridin-4-ol** in a suitable solvent.
- Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the solution before analysis.
- Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Incubate at a specified temperature (e.g., 60°C) for a set period. Neutralize the solution before analysis.
- Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Store at room temperature for a set period.
- Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a temperature-controlled oven for a set period.
- Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
- Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A PDA detector can help assess peak purity, while an LC-MS system can aid in the identification of degradation products.



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Workflow for Forced Degradation Study

Biological Context and Significance

Naphthyridine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[7][8][9] While the specific biological targets and signaling pathways of **6-Methoxy-1,5-naphthyridin-4-ol** are not yet fully elucidated, the naphthyridine scaffold is known to be a key pharmacophore in compounds with various therapeutic effects, including:

- Anticancer Activity: Many naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms such as topoisomerase inhibition and kinase inhibition.
- Antimicrobial Activity: The quinolone and naphthyridinone cores are foundational to a class of antibiotics that inhibit bacterial DNA gyrase.
- Antiviral Activity: Certain derivatives have shown promise as antiviral agents.

- Anti-inflammatory Activity: Some naphthyridine compounds have demonstrated anti-inflammatory properties.

The biological activity of **6-Methoxy-1,5-naphthyridin-4-ol** would need to be determined through specific in vitro and in vivo assays. The solubility and stability data presented in this guide are fundamental for the design and execution of such biological studies.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of **6-Methoxy-1,5-naphthyridin-4-ol**. While specific experimental data is currently limited, the provided protocols for solubility testing and forced degradation studies offer a robust starting point for researchers. The insights gained from such studies are indispensable for advancing the scientific understanding and potential therapeutic applications of this compound.

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